AN7973 vs. Nitazoxanide: Parasiticidal Kinetics and Cmax-Matched Efficacy in Cryptosporidium
AN7973 demonstrates parasiticidal elimination of Cryptosporidium parvum with exponential kinetics (half-life ~9.2 h), whereas nitazoxanide (NTZ), the only approved cryptosporidiosis drug, exhibits static activity with no exponential decay fit achievable even at highest non-cytotoxic concentrations [1]. At Cmax-matched concentrations (AN7973: 3× EC90 = 0.63 µM; NTZ: 9× EC90), AN7973 achieves rapid parasite clearance while NTZ fails to eliminate parasites [2]. This distinction is critical for programs targeting immunocompromised models where NTZ lacks efficacy.
| Evidence Dimension | In vitro parasite elimination kinetics (time-kill) |
|---|---|
| Target Compound Data | Exponential decay; half-life ~9.2 h; 99.9% reduction ~92 h at 3× EC90 (0.63 µM) |
| Comparator Or Baseline | Nitazoxanide (NTZ): no exponential decay fit possible; static activity at highest non-cytotoxic concentration (9× EC90) |
| Quantified Difference | AN7973 exhibits parasiticidal exponential clearance; NTZ exhibits static activity (no exponential decay) |
| Conditions | C. parvum Bunch Grass Farms Iowa isolate in HCT-8 cells; 10% FBS; high-content microscopy quantification |
Why This Matters
For immunocompromised models and translational studies, parasiticidal activity is required for efficacy; static compounds like NTZ fail in these settings.
- [1] Lunde CS, et al. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis. Nat Commun. 2019 Jun 27;10(1):2816. Figure 3b, 3d. View Source
- [2] Lunde CS, et al. AN7973 acts rapidly to eliminate Cryptosporidium in vitro. Nat Commun. 2019 Jun 27;10(1):2816. Figure 3. View Source
